molecular formula C19H17N3O2S B2360930 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034532-38-0

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2360930
CAS No.: 2034532-38-0
M. Wt: 351.42
InChI Key: ALPHLCVPLKVEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound, belonging to the class of heterocyclic compounds Its structure is characterized by a combination of pyrrolo[2,3-c]pyridine and benzo[b]thiophene moieties, linked through an ethyl chain and an amide bond

Preparation Methods

  • Synthetic routes and reaction conditions: The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate molecules, followed by their coupling and final cyclization. Key steps include:

    • Synthesis of 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine: This intermediate is often prepared via a condensation reaction, followed by oxidation.

    • Preparation of benzo[b]thiophene-2-carboxylic acid: This can be synthesized via a Grignard reaction or palladium-catalyzed coupling reactions.

    • Coupling and cyclization: The intermediates are then coupled under specific conditions, such as using dehydrating agents, to form the desired compound.

  • Industrial production methods: Industrial synthesis may involve optimization for large-scale production, employing continuous flow reactors, automated synthesis machinery, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

  • Types of reactions it undergoes: N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide undergoes various types of reactions, including:

    • Oxidation: It can undergo oxidation reactions at the benzo[b]thiophene moiety.

    • Reduction: The compound can be reduced, affecting the pyridine ring or the amide bond.

    • Substitution: Functional groups can be substituted on the aromatic rings or at the amide position.

  • Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.

  • Major products formed: Depending on the reaction, major products include oxidized derivatives, reduced amides, and various substituted aromatic compounds.

Scientific Research Applications

  • Chemistry: In organic synthesis, this compound can be used as an intermediate or a building block for more complex molecules. Its unique structure makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: It may serve as a probe for biological studies, particularly in exploring enzyme functions and interactions with biological macromolecules.

  • Medicine

  • Industry: It can be used in materials science for developing new materials with specific electronic or optical properties, owing to its conjugated system.

Comparison with Similar Compounds

  • Similar compounds: Structurally similar compounds include other pyrrolo[2,3-c]pyridines and benzo[b]thiophenes, such as:

    • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]furan-2-carboxamide

    • N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

  • Highlighting uniqueness: What sets N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide apart is its specific combination of heterocycles and the spatial arrangement, which influence its reactivity and interaction profile in biological systems. This unique structure can offer novel insights and applications compared to its analogs.

Quite a molecule, right? What intrigues you the most about this compound?

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-21-9-6-13-7-10-22(19(24)17(13)21)11-8-20-18(23)16-12-14-4-2-3-5-15(14)25-16/h2-7,9-10,12H,8,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPHLCVPLKVEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.